Pdpca

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phospholipid-derived fatty acid (PLFA) analysis is a widely used technique for identifying and quantifying microbial communities in various environments. The PLFA analysis is a powerful tool that provides information about the composition and structure of microbial communities. The PLFA analysis is based on the extraction of lipids from microbial cells, followed by the identification and quantification of fatty acids using gas chromatography-mass spectrometry (GC-MS). The PLFA analysis has been used in a wide range of applications, including environmental microbiology, soil science, and biotechnology.

Mécanisme D'action

The Pdpca analysis provides information about the composition and structure of microbial communities. The fatty acid composition of microbial cells is influenced by various factors, including the type of microorganism, the growth conditions, and the environmental factors. The Pdpca analysis can be used to identify specific groups of microorganisms, such as bacteria, fungi, and protozoa, based on their unique fatty acid profiles. The Pdpca analysis can also be used to estimate the biomass and activity of microbial communities.

Biochemical and Physiological Effects

The Pdpca analysis has several biochemical and physiological effects on microbial communities. The extraction of lipids from microbial cells can cause cell damage and alter the fatty acid composition of the extracted lipids. The GC-MS analysis can also cause some fatty acids to break down, leading to the formation of artifacts. However, these effects are generally minor and do not significantly affect the results of the Pdpca analysis.

Avantages Et Limitations Des Expériences En Laboratoire

The Pdpca analysis has several advantages for lab experiments. The Pdpca analysis is a relatively simple and fast technique that can be used to analyze large numbers of samples. The Pdpca analysis is also a non-destructive technique that allows for the analysis of microbial communities without destroying the samples. However, the Pdpca analysis has some limitations for lab experiments. The Pdpca analysis is unable to distinguish between live and dead microbial cells, and it may not accurately reflect the diversity of microbial communities.

Orientations Futures

There are several future directions for the Pdpca analysis. One direction is to develop new methods for analyzing and interpreting Pdpca data. Another direction is to apply the Pdpca analysis to new areas of research, such as medical microbiology and food microbiology. The Pdpca analysis may also be used in combination with other techniques, such as metagenomics and proteomics, to provide a more comprehensive understanding of microbial communities. Finally, the Pdpca analysis may be used to study the effects of emerging environmental contaminants, such as microplastics and nanoparticles, on microbial communities.

Méthodes De Synthèse

The Pdpca analysis involves the extraction of lipids from microbial cells using a mixture of chloroform, methanol, and phosphate buffer. The extracted lipids are then separated using thin-layer chromatography (TLC) and analyzed using GC-MS. The GC-MS analysis provides information about the fatty acid composition of the extracted lipids. The Pdpca analysis is a relatively simple and fast technique that can be used to analyze large numbers of samples.

Applications De Recherche Scientifique

The Pdpca analysis has been used in a wide range of scientific research applications. In environmental microbiology, the Pdpca analysis has been used to identify and quantify microbial communities in soil, water, and sediment samples. The Pdpca analysis has also been used to study the effects of environmental factors, such as temperature, pH, and nutrient availability, on microbial communities. In soil science, the Pdpca analysis has been used to study the effects of land use and management practices on soil microbial communities. The Pdpca analysis has also been used in biotechnology to monitor microbial communities in bioreactors and to optimize bioprocesses.

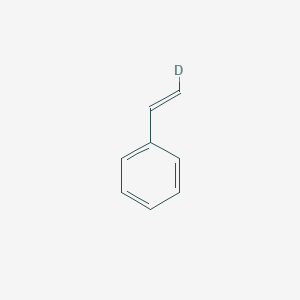

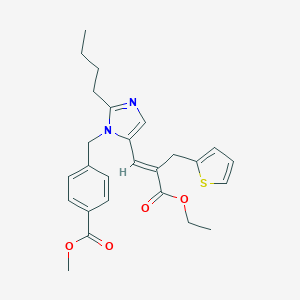

Propriétés

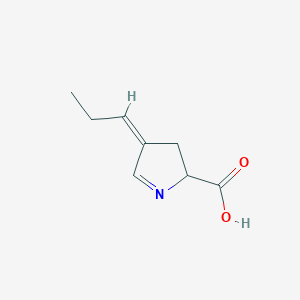

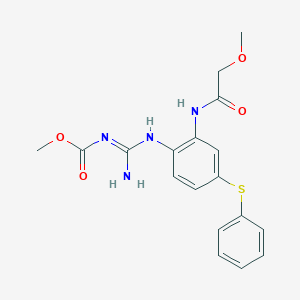

Numéro CAS |

146790-55-8 |

|---|---|

Nom du produit |

Pdpca |

Formule moléculaire |

C8H11NO2 |

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

(4Z)-4-propylidene-2,3-dihydropyrrole-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h3,5,7H,2,4H2,1H3,(H,10,11)/b6-3- |

Clé InChI |

KTLGOFUVPVQNON-UTCJRWHESA-N |

SMILES isomérique |

CC/C=C\1/CC(N=C1)C(=O)O |

SMILES |

CCC=C1CC(N=C1)C(=O)O |

SMILES canonique |

CCC=C1CC(N=C1)C(=O)O |

Synonymes |

3-propylidene-delta(1)-pyrroline-5-carboxylic acid PDPCA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)